N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloropyridine moiety attached to a benzamide structure, which is further substituted with ethoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 5-chloro-2-aminopyridine with 4-ethoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ethoxy group can be hydrolyzed to a hydroxyl group in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or ethanol, elevated temperatures.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions, reflux conditions.
Major Products Formed
Reduction: N-(5-chloropyridin-2-yl)-4-ethoxy-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(5-chloropyridin-2-yl)-4-hydroxy-3-nitrobenzamide.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is largely dependent on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloropyridine moiety can enhance binding affinity through hydrophobic interactions. The ethoxy group may also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-cyanobenzamido)-5-methoxybenzamide: Similar in structure but with a cyanobenzamido group instead of an ethoxy group.
2-chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: Contains a carbamothioyl group instead of an ethoxy group.
Uniqueness
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxy group can influence the compound’s solubility and reactivity, while the nitro group can participate in redox reactions. Additionally, the chloropyridine moiety enhances the compound’s potential for interactions with biological targets .
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-2-22-12-5-3-9(7-11(12)18(20)21)14(19)17-13-6-4-10(15)8-16-13/h3-8H,2H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAEXPEOUXHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977719 |
Source
|
Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6212-64-2 |
Source
|
Record name | N-(5-Chloropyridin-2-yl)-4-ethoxy-3-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10977719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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